1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE
Overview
Description
1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a tert-butyl group
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
1-Benzyloxy-4-bromo-2-tert-butyl-benzene is likely to undergo reactions at the benzylic position . The compound can participate in free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-Benzyloxy-4-bromo-2-tert-butyl-benzene. For instance, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE typically involves multiple steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
Halogen Exchange: The brominated and benzyl-protected intermediate undergoes halogen exchange reactions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Major products include benzoic acids and aldehydes.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used as a probe in NMR studies to investigate macromolecular complexes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1-Benzyloxy-4-tert-butylbenzene: Similar structure but lacks the bromine atom.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of a benzyloxy group.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXMFWWFFFCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209977 | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33839-12-2 | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33839-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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